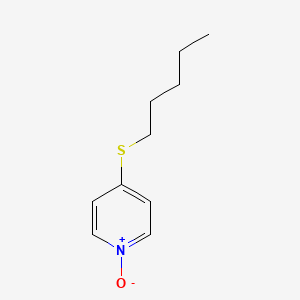

1-Oxido-4-pentylsulfanylpyridin-1-ium

Description

1-Oxido-4-pentylsulfanylpyridin-1-ium is a pyridinium derivative characterized by a sulfanylpentyl substituent at the 4-position and an oxidized pyridine ring (N-oxide group). This compound exhibits unique electronic properties due to the electron-withdrawing N-oxide group and the electron-donating pentylsulfanyl chain. While synthetic protocols for similar pyridinium derivatives often involve nucleophilic substitution or oxidation reactions, precise structural characterization of 1-Oxido-4-pentylsulfanylpyridin-1-ium would typically employ X-ray crystallography tools like SHELXL .

Properties

CAS No. |

129598-87-4 |

|---|---|

Molecular Formula |

C10H15NOS |

Molecular Weight |

197.296 |

IUPAC Name |

1-oxido-4-pentylsulfanylpyridin-1-ium |

InChI |

InChI=1S/C10H15NOS/c1-2-3-4-9-13-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |

InChI Key |

XOUPGTSTCBPUBI-UHFFFAOYSA-N |

SMILES |

CCCCCSC1=CC=[N+](C=C1)[O-] |

Synonyms |

Pyridine, 4-(pentylthio)-, 1-oxide (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-4-pentylsulfanylpyridin-1-ium typically involves the oxidation of 4-(Pentylsulfanyl)pyridine. One common method is the use of peracids such as peracetic acid or perbenzoic acid as oxidizing agents. The reaction is usually carried out under mild conditions, and the product is obtained in good yields .

Industrial Production Methods

In an industrial setting, the production of 1-Oxido-4-pentylsulfanylpyridin-1-ium can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Oxido-4-pentylsulfanylpyridin-1-ium undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as zinc and acetic acid are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 4-(Pentylsulfanyl)pyridine.

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

1-Oxido-4-pentylsulfanylpyridin-1-ium has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-Oxido-4-pentylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. The compound can also participate in oxidation reactions, where it acts as an oxidant .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

- 4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide hydrate (CAS 338950-86-0) : Features a fused pyridinium-N-oxide system instead of a sulfanylpentyl group, enhancing π-conjugation but reducing lipophilicity .

- 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 1148027-11-5) : Shares a sulfanyl substituent but lacks the pyridinium-N-oxide moiety, leading to divergent electronic properties and reactivity .

The pentylsulfanyl chain in 1-Oxido-4-pentylsulfanylpyridin-1-ium increases solubility in non-polar solvents compared to smaller substituents (e.g., methyl or hydroxy groups) in analogs like CAS 173944-49-5 .

Crystallographic and Computational Analysis

Structural elucidation of such compounds often relies on software like SHELXL, which enables refinement of complex crystallographic data . For example, the N-oxide group’s geometry in 1-Oxido-4-pentylsulfanylpyridin-1-ium would likely exhibit bond-length variations compared to non-oxidized pyridines, as observed in related systems refined via SHELXL . Computational methods, such as density-functional theory (DFT) approaches described by Lee et al. , could further predict its electronic structure and correlation energies.

Physicochemical Properties

Research Findings

- Reactivity : The pentylsulfanyl group in 1-Oxido-4-pentylsulfanylpyridin-1-ium may facilitate nucleophilic displacement reactions, contrasting with the redox-active N-oxide systems in CAS 338950-86-0 .

- Applications : Pyridinium-N-oxide derivatives are explored as ligands or ionic liquids, whereas sulfanyl-substituted analogs like CAS 1148027-11-5 are often intermediates in drug synthesis .

- Structural Insights : SHELX-based refinements of similar compounds reveal that N-oxide groups induce planar distortions in pyridine rings, affecting intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.